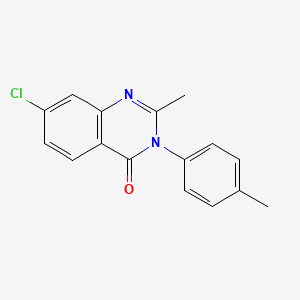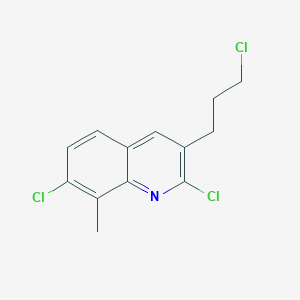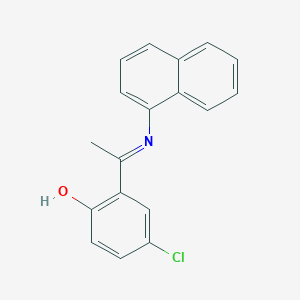
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.8 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol typically involves the reaction of 4-chloro-2-hydroxyacetophenone with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparaison Avec Des Composés Similaires
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol can be compared with other similar compounds, such as:
- 4-Chloro-2-(1-(phenylimino)ethyl)phenol
- 4-Chloro-2-(1-(2-naphthylamino)ethyl)phenol
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .
Propriétés
Numéro CAS |
105558-35-8 |
|---|---|
Formule moléculaire |
C18H14ClNO |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
4-chloro-2-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)phenol |
InChI |
InChI=1S/C18H14ClNO/c1-12(16-11-14(19)9-10-18(16)21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11,21H,1H3 |
Clé InChI |
NBGBHKXEZDPSMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


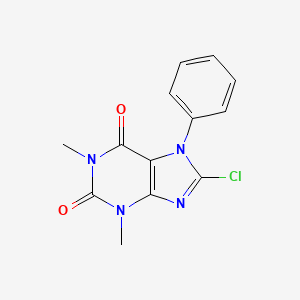
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)
![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)



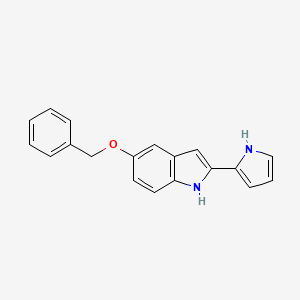
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)
